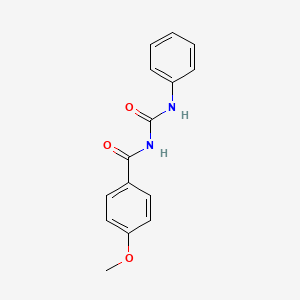
(4-butoxybenzyl)(3-fluorophenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-butoxybenzyl)(3-fluorophenyl)amine, also known as BBA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug discovery and development. BBA is a small molecule that belongs to the class of arylalkylamines, which are known to have various biological activities.
科学的研究の応用
(4-butoxybenzyl)(3-fluorophenyl)amine has been found to have potential applications in drug discovery and development due to its ability to modulate various biological targets. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities in vitro and in vivo. (4-butoxybenzyl)(3-fluorophenyl)amine has also been found to have neuroprotective effects and could be a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of (4-butoxybenzyl)(3-fluorophenyl)amine is not fully understood, but it is believed to modulate various biological targets such as ion channels, enzymes, and receptors. (4-butoxybenzyl)(3-fluorophenyl)amine has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. Additionally, (4-butoxybenzyl)(3-fluorophenyl)amine has been found to activate the adenosine A1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
(4-butoxybenzyl)(3-fluorophenyl)amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. (4-butoxybenzyl)(3-fluorophenyl)amine has also been found to inhibit the production of inflammatory mediators and reduce pain in animal models. Additionally, (4-butoxybenzyl)(3-fluorophenyl)amine has been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
(4-butoxybenzyl)(3-fluorophenyl)amine has several advantages for lab experiments, including its small size and ability to modulate various biological targets. It is also relatively easy to synthesize and purify. However, (4-butoxybenzyl)(3-fluorophenyl)amine has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of (4-butoxybenzyl)(3-fluorophenyl)amine. One potential direction is to explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as an analgesic and anti-inflammatory agent. Additionally, further research could be done to identify the specific biological targets of (4-butoxybenzyl)(3-fluorophenyl)amine and to develop more potent and selective analogs.
合成法
The synthesis of (4-butoxybenzyl)(3-fluorophenyl)amine involves a multistep process that starts with the reaction of 3-fluorobenzylamine with butyl bromide to form 3-fluorobenzylbutylamine. This intermediate is then reacted with 4-butoxybenzaldehyde in the presence of a catalyst to form (4-butoxybenzyl)(3-fluorophenyl)amine. The purity and yield of the final product can be improved through various purification techniques such as recrystallization and column chromatography.
特性
IUPAC Name |
N-[(4-butoxyphenyl)methyl]-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c1-2-3-11-20-17-9-7-14(8-10-17)13-19-16-6-4-5-15(18)12-16/h4-10,12,19H,2-3,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMTWHCVJJYPFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5,6-tetrachloro-11-hydroxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5224046.png)
![2-(methylthio)-5-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)pyrimidine](/img/structure/B5224047.png)

![2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl}-N-phenylacetamide](/img/structure/B5224065.png)

![1-amino-3-[(2-chloro-4-nitrophenyl)amino]-2-propanol](/img/structure/B5224081.png)

![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[4-(trifluoromethyl)benzyl]propanamide](/img/structure/B5224094.png)

![N-benzyl-5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5224108.png)
![methyl 3-{2-[(3-bromophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5224109.png)
![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-5-methoxyphenol](/img/structure/B5224117.png)
![(3,3-diphenylpropyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5224120.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5224122.png)